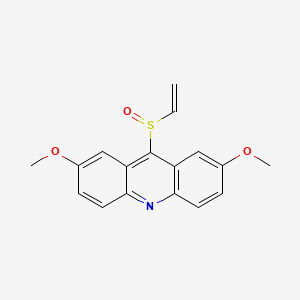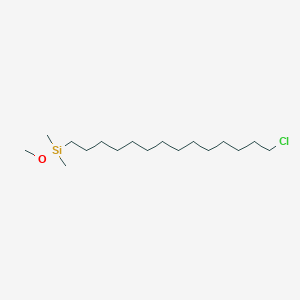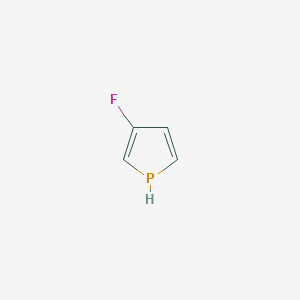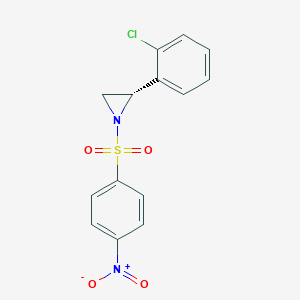![molecular formula C18H10Cl3NO4 B12540455 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene CAS No. 674283-79-5](/img/structure/B12540455.png)
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C12H7Cl2NO3. It is known for its complex structure, which includes multiple chlorine and nitro groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene typically involves the nitration of 2,4-dichlorophenol followed by etherification. The nitration process uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the benzene ring. The etherification step involves reacting the nitrated compound with 4-chloro-2-phenoxyphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used.
Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) are typical reagents.
Major Products Formed
Reduction: The major product is the corresponding amino compound.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Applications De Recherche Scientifique
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. This intermediate then undergoes further transformations to yield the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloronitrobenzene
- 4-Chloro-2-nitrophenol
- 2,4-Dichlorophenol
Uniqueness
2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is unique due to its combination of multiple functional groups, which confer distinct reactivity patterns. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
674283-79-5 |
|---|---|
Formule moléculaire |
C18H10Cl3NO4 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
4-chloro-1-(2,4-dichlorophenoxy)-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C18H10Cl3NO4/c19-11-1-7-16(15(21)9-11)26-17-8-2-12(20)10-18(17)25-14-5-3-13(4-6-14)22(23)24/h1-10H |
Clé InChI |
JOVXMQPPPMITLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)
![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)

![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)

![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)

![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
